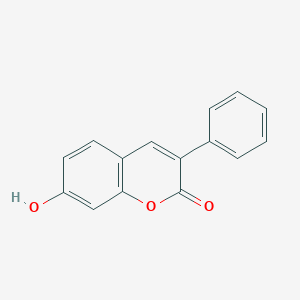

7-hydroxy-3-phenyl-2H-chromen-2-one

描述

7-Hydroxy-3-phenyl-2H-chromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is found in many plants, particularly in the Apiaceae family. This compound is known for its fluorescent properties and has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

准备方法

合成路线和反应条件: 7-羟基-3-苯基-2H-色烯-2-酮的合成可以通过多种方法实现。一种常见的方法是 Pechmann 缩合,它涉及在酸催化剂的存在下,酚类与 β-酮酯的反应。 该方法既可以使用浓硫酸和三氟乙酸等均相催化剂,也可以使用沸石等非均相催化剂 .

工业生产方法: 7-羟基-3-苯基-2H-色烯-2-酮的工业生产通常涉及大规模的 Pechmann 缩合反应。 连续流动反应器和优化反应条件(如温度和催化剂浓度)的使用可以提高产量和效率 .

化学反应分析

反应类型: 7-羟基-3-苯基-2H-色烯-2-酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成 7-羟基-3-苯基-2H-色烯-2-酮-4-羧酸。

还原: 还原反应可以将其转化为二氢衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

Medicinal Chemistry

7-Hydroxy-3-phenyl-2H-chromen-2-one has been extensively studied for its bioactive properties:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. It has shown potential as an inhibitor of MIF (macrophage migration inhibitory factor), which plays a role in cancer progression .

- Fluorescent Probes : The compound is utilized as a fluorescent probe due to its high affinity for specific biological targets. For instance, it has been developed into a fluorophore for MIF tautomerase active site binding, demonstrating nanomolar potency (IC50 = 18 ± 1 nM) and favorable fluorescence properties .

Analytical Chemistry

In analytical applications, this compound serves as:

- Fluorescent Sensor : It is employed as a fluorescent sensor in assays to detect biomolecules. Its ability to undergo fluorescence quenching upon binding enhances its utility in competitive binding studies .

Industrial Applications

The industrial relevance of this compound includes:

- Optical Brighteners : It is used in the textile industry as an optical brightening agent for synthetic fibers like polyacrylonitrile and polyester. Its stability to light and bleaching agents makes it suitable for enhancing the brightness of textiles .

Table 1: Biological Activities of this compound

Table 2: Industrial Applications

| Application Type | Material Type | Functionality | Reference |

|---|---|---|---|

| Optical Brightener | Polyacrylonitrile | Brightening agent | |

| Optical Brightener | Synthetic Polyester | Stability to light |

Case Study 1: Anticancer Properties

A study conducted on various coumarin derivatives demonstrated that this compound significantly inhibited the growth of HeLa cells. The mechanism was linked to its interaction with MIF, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Development of Fluorescent Probes

In research aimed at developing sensitive assays for MIF detection, derivatives of 7-hydroxycoumarin were synthesized. One derivative exhibited enhanced binding properties, leading to improved assay sensitivity. This highlights the compound's versatility in biochemical applications.

作用机制

7-羟基-3-苯基-2H-色烯-2-酮的作用机制涉及它与各种分子靶点和途径的相互作用:

抗氧化活性: 它清除自由基和活性氧物种,从而保护细胞免受氧化损伤。

抗炎活性: 它抑制促炎细胞因子和酶的产生,从而减少炎症。

抗菌活性: 它破坏微生物细胞膜并抑制细菌和真菌的生长.

相似化合物:

7-羟基-4-甲基香豆素: 以其利胆作用而闻名。

7-羟基-3-(4-甲氧基苯基)-2H-色烯-2-酮: 表现出相似的生物活性,但效力不同。

7-羟基-3-(4-羟基苯基)-2H-色烯-2-酮: 由于额外的羟基,具有增强的抗氧化特性.

独特性: 7-羟基-3-苯基-2H-色烯-2-酮因其平衡的生物活性谱及其在自然界中的广泛存在而脱颖而出。 它的荧光特性也使其成为各种分析应用中的宝贵工具 .

相似化合物的比较

7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.

7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Exhibits similar biological activities but with different potency.

7-Hydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one: Has enhanced antioxidant properties due to the additional hydroxyl group.

Uniqueness: 7-Hydroxy-3-phenyl-2H-chromen-2-one stands out due to its balanced profile of biological activities and its widespread availability in nature. Its fluorescent properties also make it a valuable tool in various analytical applications .

生物活性

7-Hydroxy-3-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 238.24 g/mol. The compound features a chromenone structure characterized by a hydroxyl group at the 7-position and a phenyl group at the 3-position, contributing to its unique biological properties .

Biological Activities

1. Antioxidant Activity:

this compound exhibits notable antioxidant properties, effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Effects:

Research has demonstrated that this compound possesses antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

3. Anti-inflammatory Properties:

The compound has been studied for its ability to inhibit key inflammatory pathways. It can modulate the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, making it a potential candidate for anti-inflammatory therapies .

4. Anticancer Potential:

this compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . Its mechanism may involve interaction with various molecular targets, including enzymes and receptors involved in tumor growth.

The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory responses and cancer progression.

- Cell Signaling Modulation: It affects signaling pathways such as MAPK/ERK, influencing gene expression related to cell survival .

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Study: In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound demonstrated significant activity against Staphylococcus pneumoniae, suggesting its potential use in treating bacterial infections .

- Anti-inflammatory Research: Another study highlighted the compound's ability to reduce inflammation markers in vitro, indicating its promise for developing anti-inflammatory medications .

- Cancer Research: A recent investigation into the anticancer effects revealed that this compound induced apoptosis in K562 leukemia cells with an IC50 value of approximately 7.9 µM, showcasing its potential as a therapeutic agent in oncology .

属性

IUPAC Name |

7-hydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419831 | |

| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-96-8 | |

| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。